Methyl 3-bromobenzimidothioate hydroiodide salt
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Overview
Description
Methyl 3-bromobenzimidothioate hydroiodide salt is a chemical compound with the molecular formula C8H9BrINS and a molecular weight of 358.04 g/mol . This compound is primarily used in research settings and is not intended for human use . It is known for its unique structure, which includes a bromine atom, a benzimidothioate group, and a hydroiodide salt component .
Scientific Research Applications
Understanding Chemical Transformations
Research into the metabolic pathways of bromobenzene derivatives, including compounds similar to Methyl 3-bromobenzenecarboximidothioate;hydroiodide, has shed light on the biological methylation processes of thiocatechols. These studies have identified the pathways through which bromobenzene is metabolized into S-methylated and O-methylated bromothiocatechols in organisms such as the Hartley guinea pig and the golden Syrian hamster. This knowledge is crucial for understanding the environmental and pharmacological implications of these compounds (Lertratanangkoon, 1993).
Synthesis and Reactivity
The study of Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate and its reactions highlights the potential of bromobenzene derivatives in synthetic chemistry. These compounds serve as synthetic equivalents for various Michael adducts, providing pathways to novel organic molecules. Such research not only expands our understanding of chemical reactivity but also opens new avenues for material synthesis, which could have implications for pharmaceuticals and materials science (Vasin et al., 2016).
Polymer/Fullerene Solar Cells
In the field of renewable energy, studies have explored the use of bromobenzene derivatives as solvents in polymer/fullerene solar cells. Research indicates that these solvents can enhance the performance of solar cells by improving diode characteristics and charge-carrier mobility. This finding is pivotal for developing more efficient and environmentally friendly solar energy technologies (Huang et al., 2014).
Photocatalytic Applications
Investigations into the photocatalytic carbonylation of bromobenzene under ambient conditions have demonstrated the potential of using light to activate chemical reactions efficiently. Such research is fundamental for developing sustainable chemical processes that utilize renewable energy sources, minimizing environmental impact and enhancing industrial chemistry's sustainability (Mu et al., 2009).
Advanced Material Synthesis
Research on dinuclear gold(I) and gold(III) complexes of bridging functionalized bis(N-heterocyclic carbene) ligands demonstrates the role of bromobenzene derivatives in synthesizing complex materials. These materials have potential applications in catalysis, electronic devices, and photonics, showcasing the versatility and importance of bromobenzene derivatives in material science (Jean-Baptiste dit Dominique et al., 2009).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromobenzimidothioate hydroiodide salt typically involves the reaction of 3-bromobenzimidothioate with methyl iodide under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at a temperature range of 0-25°C . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromobenzimidothioate hydroiodide salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thi
Properties
IUPAC Name |
methyl 3-bromobenzenecarboximidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS.HI/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQAUVWIVBBLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)C1=CC(=CC=C1)Br.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrINS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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